N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-4-5-9(17)12-11-14-13-10(18-11)8-6-7-16(2)15-8/h6-7H,3-5H2,1-2H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICOYKOCXXYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on available literature and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving 1-methyl-1H-pyrazole and oxadiazole derivatives. The structural formula is represented as follows:
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.29 g/mol
The presence of the oxadiazole and pyrazole moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. The antioxidant potential can be attributed to the ability of the pyrazole ring to scavenge free radicals. In vitro assays have shown that related compounds exhibit significant radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, studies on similar oxadiazole derivatives have indicated that they can inhibit key enzymes involved in metabolic pathways. This inhibition could be relevant in therapeutic contexts, such as cancer treatment or metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities .
Research Findings Summary Table
Comparison with Similar Compounds
Substituent Analysis
The following table compares key structural features of the target compound with three analogs from the evidence:
Key Observations :
- The target compound’s pyrazole substituent is distinct from LMM5’s methoxyphenylmethyl and LMM11’s furan groups, which may alter electronic properties and binding interactions.
- Compound 8 lacks the oxadiazole ring but incorporates a rigid benzimidazole-isoxazole system, highlighting divergent strategies for optimizing pharmacokinetic profiles .
Physicochemical Properties
Hypothetical properties based on structural analogs (experimental data inferred):
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~308 | ~2.8 | <0.1 (DMSO) |
| LMM5 | ~485 | ~3.5 | <0.05 (DMSO) |
| LMM11 | ~450 | ~3.2 | <0.1 (DMSO) |
| Compound 8 | 284 | ~2.1 | ~0.3 (DMSO) |
Key Observations :
Antifungal Activity (Inferred from )
LMM5 and LMM11 demonstrated antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to fluconazole. While the target compound’s pyrazole group may enhance binding to fungal cytochrome P450 enzymes (similar to fluconazole’s triazole), its pentanamide chain could improve tissue penetration. However, excessive lipophilicity might reduce aqueous solubility, limiting bioavailability .
Pharmacokinetic Considerations
- Metabolic Stability : The 1,3,4-oxadiazole ring in the target compound is resistant to hydrolysis, unlike ester-containing analogs. This may extend half-life compared to compounds with labile functional groups.
- However, the absence of sulfonamide groups (as in LMM5/LMM11) might reduce off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
